![molecular formula C14H24N2O B11873172 7-Amino-14-azadispiro[5.1.5.2]pentadecan-15-one CAS No. 34106-77-9](/img/structure/B11873172.png)
7-Amino-14-azadispiro[5.1.5.2]pentadecan-15-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-14-azadispiro[5.1.5.2]pentadecan-15-one: is a complex organic compound characterized by its unique dispiro structure. This compound has garnered interest in the field of medicinal chemistry due to its potential pharmacological properties, particularly in the investigation of antihistaminic receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-14-azadispiro[5.1.5.2]pentadecan-15-one involves multiple steps. One common method includes the reaction of dimethylaminoacetic acid with the compound using dicyclohexylcarbodiimide as the condensing reagent . The reduction of the product obtained from this reaction is also described . Another method involves the addition of a dimethylaminoethyl group to the compound in the presence of sodamide .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically follows the laboratory methods mentioned above, scaled up for industrial use. The process involves careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: The compound can undergo reduction reactions, such as the lithium aluminum hydride reduction of the pentadecan-15-one analog.
Substitution: The compound can react with chloroacetyl chloride under various conditions.
Common Reagents and Conditions:
Dicyclohexylcarbodiimide: Used as a condensing reagent in the synthesis.
Sodamide: Used in the addition of dimethylaminoethyl groups.
Lithium Aluminum Hydride: Used in reduction reactions.
Major Products Formed:
Dimethylaminoacetyl Derivatives: Formed through reactions with dimethylaminoacetic acid.
Chloroacetyl Derivatives: Formed through reactions with chloroacetyl chloride.
Scientific Research Applications
7-Amino-14-azadispiro[5.1.5.2]pentadecan-15-one has been studied for its potential medicinal applications, particularly in the field of antihistaminics . The compound and its derivatives have been tested for local anesthetic activity, antihistaminic activity, and antimuscarinic activity . the compounds in this series showed only a very low order of activity .
Mechanism of Action
The exact mechanism of action of 7-Amino-14-azadispiro[5.1.5.2]pentadecan-15-one is not fully understood. it is believed to interact with antihistaminic receptors, potentially influencing the steric and electronic nature of these receptors . The compound’s structure allows it to engage in competitive and non-competitive antagonism, although its activity is generally weak .
Comparison with Similar Compounds
8-Amino-16-azadispiro[6.1.6.2]heptadecan-17-one: Another dispiro compound with similar synthetic routes and potential medicinal applications.
Dimethylaminoacetyl Derivatives: These derivatives of the compound have been studied for their pharmacological properties.
Uniqueness: 7-Amino-14-azadispiro[5.1.5.2]pentadecan-15-one is unique due to its specific dispiro structure, which influences its interaction with biological receptors.
Properties
CAS No. |
34106-77-9 |
|---|---|
Molecular Formula |
C14H24N2O |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
7-amino-14-azadispiro[5.1.58.26]pentadecan-15-one |
InChI |
InChI=1S/C14H24N2O/c15-11-13(7-3-1-4-8-13)12(17)16-14(11)9-5-2-6-10-14/h11H,1-10,15H2,(H,16,17) |
InChI Key |
MHRDKNUMXOLCLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(C3(CCCCC3)NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chloro-1-(pyridin-3-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11873108.png)
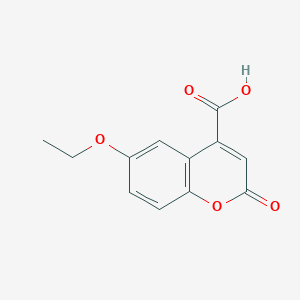
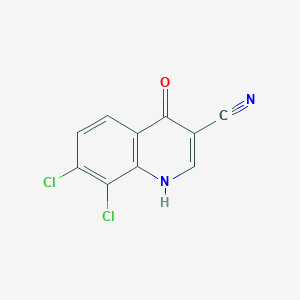

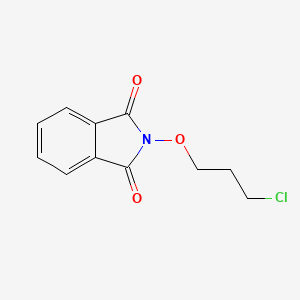
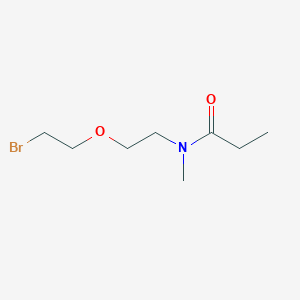
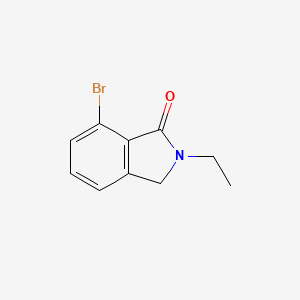
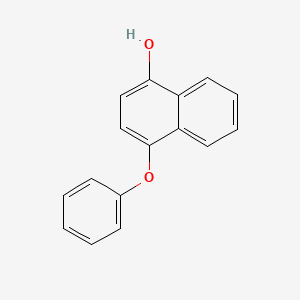
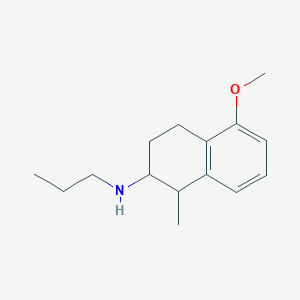


![1-Cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B11873193.png)
